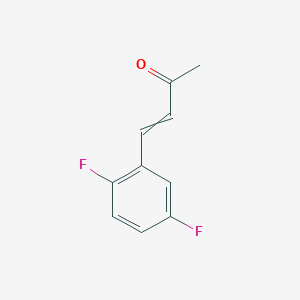

4-(2,5-Difluorophenyl)but-3-en-2-one

描述

Structure

3D Structure

属性

分子式 |

C10H8F2O |

|---|---|

分子量 |

182.17 g/mol |

IUPAC 名称 |

4-(2,5-difluorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H8F2O/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3 |

InChI 键 |

FSJFTIKWMINGNS-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C=CC1=C(C=CC(=C1)F)F |

产品来源 |

United States |

Synthetic Methodologies for 4 2,5 Difluorophenyl but 3 En 2 One and Its Analogues

Classic Condensation Reactions: Claisen-Schmidt and Knoevenagel Approaches

The most common and well-established methods for synthesizing chalcones and their analogues are the Claisen-Schmidt and Knoevenagel condensation reactions. scispace.comnih.gov These reactions involve the formation of a carbon-carbon bond by coupling a carbonyl compound with another molecule containing an active methylene group, followed by dehydration to yield the characteristic α,β-unsaturated carbonyl system. wikipedia.orgpsiberg.com

The Claisen-Schmidt condensation is a type of crossed-aldol condensation that specifically reacts an aldehyde or ketone with an α-hydrogen to an aromatic carbonyl compound lacking α-hydrogens. praxilabs.com The Knoevenagel condensation is a related process that involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group (e.g., a compound of the structure Z-CH₂-Z, where Z is an electron-withdrawing group). wikipedia.orgpsiberg.com

Precursor Selection and Reactant Design for Fluorinated Chalcones

The synthesis of fluorinated chalcones like 4-(2,5-difluorophenyl)but-3-en-2-one via Claisen-Schmidt condensation relies on the careful selection of precursors to build the desired molecular framework. The general strategy involves the condensation of an appropriately substituted aromatic aldehyde with an acetophenone derivative. sapub.orgresearchgate.net For the specific synthesis of this compound, the logical precursors are 2,5-difluorobenzaldehyde and acetone.

The incorporation of fluorine atoms into the chalcone (B49325) structure is achieved by using fluorinated starting materials. mdpi.com The position and number of fluorine substituents on the aromatic rings are determined by the choice of the fluorinated benzaldehyde or fluorinated acetophenone. researchgate.netnih.gov This modular approach allows for the systematic design and synthesis of a wide array of fluorinated chalcones by pairing different combinations of aldehydes and ketones. nih.gov

| Target Compound | Aldehyde Precursor | Ketone Precursor |

| This compound | 2,5-Difluorobenzaldehyde | Acetone |

| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | 4-Fluorobenzaldehyde | 4-Hydroxyacetophenone |

| Fluoro-substituted Chalcones (General) | o, m, or p-Fluorobenzaldehyde | Acetophenone |

This table illustrates the precursor selection for synthesizing specific fluorinated chalcones.

Catalytic Systems and Reaction Conditions (e.g., Base-catalyzed, Solvent-free, Microwave, Ultrasonic)

The efficiency of Claisen-Schmidt and Knoevenagel condensations is highly dependent on the catalytic system and reaction conditions employed. A variety of methods have been developed to optimize yield, reduce reaction times, and improve the environmental footprint of the synthesis.

Base-Catalyzed Reactions: The most traditional approach utilizes strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent such as ethanol. sapub.orgnih.govjetir.org These conditions facilitate the deprotonation of the ketone's α-carbon, initiating the condensation sequence.

Acid-Catalyzed Reactions: Alternatively, acid catalysts can be employed. For instance, a combination of thionyl chloride (SOCl₂) in ethanol has been used to synthesize fluorinated chalcones in excellent yields. researchgate.netresearchgate.net Heterogeneous solid acid catalysts, such as protonated aluminate mesoporous silica, have also been shown to be effective, particularly under solvent-free conditions. rsc.org

Advanced and Green Chemistry Conditions: In line with the principles of green chemistry, several alternative reaction conditions have been explored. sapub.org

Solvent-free reactions: Performing the condensation by grinding the reactants together, sometimes with a solid catalyst like NaOH or montmorillonite K10 clay, minimizes solvent waste. sapub.orgresearchgate.net

Microwave irradiation: The use of microwaves can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. sapub.orgresearchgate.netunair.ac.id

Ultrasonic irradiation: Sonication is another energy-efficient method that has been shown to enhance reaction rates and yields in chalcone synthesis. unair.ac.id

Ionic Liquids: Sulfonic acid-functionalized ionic liquids have been used as recyclable dual catalyst-solvent systems. acs.org

| Catalyst/Condition | Description | Advantages |

| Base-Catalyzed (e.g., NaOH, KOH) | Classic method using strong alkali in a solvent like ethanol. unair.ac.id | Well-established, readily available reagents. |

| Acid-Catalyzed (e.g., SOCl₂/EtOH) | Uses acid to promote the condensation. researchgate.net | Effective for specific substrates. |

| Solvent-Free (Grinding) | Reactants are physically ground together with a catalyst. researchgate.net | Eco-friendly, reduces solvent waste. sapub.org |

| Microwave Irradiation | Uses microwave energy to heat the reaction. unair.ac.id | Faster reaction times, often higher yields. sapub.org |

| Ultrasonic Irradiation | Employs high-frequency sound waves to promote the reaction. unair.ac.id | Energy efficient, enhanced reaction rates. |

| Heterogeneous Catalysts | Solid catalysts (e.g., clays, zeolites) that are easily separated. rsc.orgunair.ac.id | Easy catalyst recovery and reuse. |

This interactive table summarizes various catalytic systems and conditions for chalcone synthesis.

Mechanistic Investigations of Condensation Reactions

The mechanism of the base-catalyzed Claisen-Schmidt condensation is a well-understood process involving several key steps. researchgate.net

Enolate Formation: A strong base removes an acidic α-proton from the ketone (e.g., acetone), creating a resonance-stabilized enolate ion. This enolate is a potent nucleophile. praxilabs.com

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 2,5-difluorobenzaldehyde), forming a tetrahedral intermediate known as an alkoxide. researchgate.net

Protonation: The alkoxide is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone, which is the aldol addition product. researchgate.net

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule). The α-proton is removed by a base, and the hydroxide leaving group is ejected, forming a stable, conjugated α,β-unsaturated ketone as the final product. praxilabs.comresearchgate.net

Studies using techniques like Raman spectroscopy have been employed to monitor the reaction in situ, confirming the formation of the C=C bond and investigating the influence of reaction conditions on the main reaction versus potential side reactions. acs.org

Advanced Synthetic Routes to α,β-Unsaturated Ketones

Beyond classic condensation methods, advanced synthetic routes have been developed to provide alternative access to α,β-unsaturated ketones, including fluorinated chalcones. These methods often offer different substrate scopes, milder reaction conditions, or unique chemo- and regioselectivity.

Alkyne-Aldehyde Hydration-Condensation Sequences

A modern and efficient strategy for synthesizing chalcones involves a one-pot hydration-condensation reaction starting from commercially available alkynes and aldehydes. nih.govresearchgate.net In this approach, a terminal alkyne is first hydrated to form a methyl ketone in situ, which then immediately undergoes condensation with an aldehyde present in the reaction mixture.

This process can be performed efficiently using a continuous-flow system with a heterogeneous solid acid catalyst (such as ion-exchange resin Amberlyst-15) under microwave irradiation. nih.govnih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of propyne (which hydrates to acetone) with 2,5-difluorobenzaldehyde. This method is notable for its high efficiency, robustness of the catalytic system, and applicability to multigram scale synthesis. nih.govresearchgate.net A similar approach using a phosphorous acid-promoted system in a water/oil two-phase system has also been reported as an environmentally benign route to chalcones. organic-chemistry.org

| Alkyne | Aldehyde | Catalyst/Conditions | Product | Yield |

| Phenylacetylene | Benzaldehyde | Solid Acid Catalyst, Microwave, 90 °C | Chalcone | 84% |

| Phenylacetylene | 4-Chlorobenzaldehyde | Solid Acid Catalyst, Microwave, 90 °C | 4'-Chloro-chalcone | 95% |

| 1-Pentyne | Benzaldehyde | Solid Acid Catalyst, Microwave, 90 °C | 1-Phenyl-hept-1-en-3-one | 75% |

This table presents examples of α,β-unsaturated ketones synthesized via the flow hydration-condensation of alkynes and aldehydes, based on data from related syntheses. researchgate.net

Acylation Strategies Involving Organometallic Reagents

Acylation reactions involving organometallic reagents provide a powerful alternative for constructing α,β-unsaturated ketones. These methods typically involve the formation of a carbon-carbon bond between an acyl group and an organometallic species.

One prominent example is the palladium-catalyzed Suzuki-Miyaura type cross-coupling reaction. organic-chemistry.org This method can synthesize aromatic α,β-unsaturated ketones by coupling an α,β-unsaturated acyl chloride with an arylboronic acid. To synthesize this compound, this strategy would involve the reaction of but-3-en-2-oyl chloride with 2,5-difluorophenylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. This approach is advantageous as it often proceeds under mild conditions and avoids the use of strong acids or bases typically required in Friedel-Crafts acylation. organic-chemistry.org

Other organometallic reagents are also used in the synthesis of substituted ketones. While Grignard and organolithium reagents tend to add directly to the carbonyl group (1,2-addition), lithium diorganocopper reagents (Gilman reagents) are known to favor 1,4-conjugate addition to α,β-unsaturated systems. libretexts.orglibretexts.org This reactivity can be harnessed in multi-step synthetic sequences to build complex ketone structures. The reaction of organometallic reagents with specialized acylating agents like N-methoxy-N-methylamides (Weinreb amides) is another effective strategy to form ketones while preventing the common side reaction of double addition that leads to tertiary alcohols. organicchemistrydata.org

Olefin Metathesis and Skeletal Rearrangement Reactions

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. This reaction involves the exchange of alkylidene fragments between two olefin substrates, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. In the context of synthesizing chalcone analogues, cross-metathesis (CM) is particularly relevant. It allows for the coupling of two different alkenes, which can be designed to construct the α,β-unsaturated ketone backbone. For instance, a substituted styrene could react with an enone under metathesis conditions to form a chalcone-like structure. While not the most common method for simple chalcone synthesis, it offers a versatile route for creating more complex hybrids and analogues that may be difficult to access through traditional condensation reactions. One documented example is the synthesis of a chalcone and eugenol hybrid, which was achieved in good yield through a cross-olefin metathesis reaction, demonstrating the viability of this approach for linking different molecular fragments to a chalcone core. nsf.gov

Skeletal rearrangements offer another avenue for the synthesis of α,β-unsaturated ketones. These reactions modify the carbon framework of a molecule, often under acidic or photochemical conditions, to yield isomeric structures. For example, β,γ-unsaturated ketones can, under certain conditions, isomerize to their more thermodynamically stable α,β-conjugated counterparts. A straightforward two-step process can convert readily available α,β-unsaturated ketones into α-oxygenated β,γ-unsaturated ketones, which can then undergo skeletal rearrangement in the presence of an acid catalyst like p-toluenesulfonic acid. organic-chemistry.org While direct application to this compound is not widely reported, these rearrangement strategies are a key consideration in the synthesis of complex or strained analogues.

Preparation via Lithium Enolate Transformations

Lithium enolates are highly versatile intermediates in organic synthesis, known for their utility in forming new carbon-carbon bonds. The preparation of chalcones and their analogues frequently involves the generation of an enolate from an acetophenone derivative, which then reacts with an aromatic aldehyde. While traditional Claisen-Schmidt condensations often use alkali bases like NaOH or KOH, the use of lithium bases to generate lithium enolates offers distinct advantages in terms of reactivity and selectivity. nih.govfrontiersin.orgresearchgate.net

The quintessential reaction for chalcone synthesis is the Claisen-Schmidt condensation, an aldol condensation between a ketone and an aldehyde. In the case of this compound, this would involve the reaction of acetone (or a synthetic equivalent) with 2,5-difluorobenzaldehyde. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone. The use of a strong, non-nucleophilic lithium base such as lithium diisopropylamide (LDA) can ensure rapid and complete conversion of the ketone to its lithium enolate, which can then be reacted with the aldehyde.

A more sophisticated one-pot procedure for the synthesis of 2'-hydroxychalcones utilizes a sequence of reactions initiated by LDA. This method involves a consecutive anionic Fries rearrangement (also known as the Snieckus-Fries rearrangement), an anionic Si→C alkyl rearrangement, and a final Claisen-Schmidt condensation all in a single operation. rsc.org This highlights the utility of lithium enolates and related organolithium species in constructing complex chalcone scaffolds from simpler carbamate precursors.

| Reagent/Method | Description | Application |

| Claisen-Schmidt Condensation | Base-catalyzed aldol condensation between an aromatic aldehyde and a ketone, followed by dehydration. | Primary method for synthesizing the chalcone scaffold. |

| Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base used to generate lithium enolates from ketones. | Enables controlled formation of the nucleophilic enolate for reaction with aldehydes. |

| Anionic Fries Rearrangement | A rearrangement of aryl carbamates initiated by a strong base like LDA to form ortho-lithiated species. | Used in one-pot syntheses to generate functionalized acetophenone precursors for subsequent condensation. rsc.org |

Stereoselective Synthesis of Fluorinated α,β-Unsaturated Ketones

The double bond in α,β-unsaturated ketones like this compound can exist as either the (E) or (Z) stereoisomer. The stereochemical outcome is a critical aspect of the synthesis, as the biological activity and physical properties of the isomers can differ significantly.

The Claisen-Schmidt condensation typically yields the thermodynamically more stable (E)-isomer as the major product due to the steric repulsion between the phenyl ring and the carbonyl group in the (Z)-isomer. researchgate.net This inherent selectivity makes the (E)-isomer readily accessible.

For more targeted stereoselective synthesis, other methods have been developed. A gold-catalyzed isomerization of allenyl carbinol esters produces a mixture of (E) and (Z) dienes. Subsequent treatment with an electrophilic fluorinating agent like Selectfluor can convert this mixture into monofluoroalkyl α,β-unsaturated ketones with exclusive (E)-selectivity in high yields. organic-chemistry.org This method provides a route to stereochemically pure fluorinated enones.

Conversely, achieving high (Z)-selectivity can be more challenging. Copper-catalyzed enantiodivergent syntheses of acyclic β,γ-unsaturated ketones have been developed where the geometry of the product can be controlled by the choice of a silyl group on a 1,3-butadienyl silane substrate. While these products are β,γ-unsaturated, they represent an important strategy in controlling double bond geometry in ketone synthesis, which could potentially be adapted for α,β-unsaturated systems. nsf.govnih.gov

| Method | Selectivity | Description |

| Claisen-Schmidt Condensation | Predominantly (E) | The reaction favors the formation of the more thermodynamically stable trans-isomer. researchgate.net |

| Gold-Catalysis/Fluorination | Exclusively (E) | Isomerization of allenyl carbinol esters followed by fluorination with Selectfluor yields (E)-α,β-unsaturated ketones. organic-chemistry.org |

| Cu-Catalyzed Acylation | (Z) or (E) control | The geometry of the resulting β,γ-unsaturated ketone is controlled by the silyl substituent on the diene starting material. nsf.govnih.gov |

Derivatization Strategies of the this compound Scaffold

The this compound scaffold contains two primary reactive sites: the electrophilic β-carbon of the α,β-unsaturated system and the carbonyl group. These sites allow for a wide range of derivatization reactions, leading to the synthesis of numerous heterocyclic and acyclic analogues.

Michael Addition: The conjugated system is susceptible to nucleophilic conjugate addition (Michael addition) at the β-position. A variety of nucleophiles, including thiols, amines, and enolates, can be added to the double bond. researchgate.netpressbooks.pub For example, the reaction of fluorinated chalcones with hydrazine (B178648) derivatives is a common route to synthesize pyrazoline derivatives. unisi.it Similarly, reactions with 1,3-dicarbonyl compounds can lead to Michael adducts that can be further cyclized. rsc.org

Cycloaddition Reactions: The electron-deficient double bond of the chalcone can act as a dienophile or dipolarophile in cycloaddition reactions. A notable example is the [3+2]-cycloaddition of in situ generated nitrile imines with chalcones, which proceeds in a fully regio- and diastereoselective manner to produce trans-configured 5-acyl-pyrazolines. acs.org These can then be oxidized to form substituted pyrazoles.

Synthesis of Heterocycles: The chalcone scaffold is a versatile precursor for a variety of heterocyclic systems.

Isoxazolines: Reaction with hydroxylamine hydrochloride leads to the formation of fluorinated isoxazolines. rasayanjournal.co.in

Pyrimidines: Condensation with urea or thiourea (B124793) in the presence of a base can yield dihydropyrimidinones or thiones.

Benzodiazepines: Reaction with o-phenylenediamine can lead to the formation of 1,5-benzodiazepine derivatives.

Reduction: The double bond and the carbonyl group can be selectively reduced. Catalytic hydrogenation, for instance using Pd/C, can reduce the carbon-carbon double bond to yield the corresponding saturated ketone. frontiersin.org The choice of reducing agent and reaction conditions determines whether the double bond, the carbonyl group, or both are reduced.

| Reaction Type | Reagents | Product Type |

| Michael Addition | Thiols, Amines, Hydrazines, Enolates | β-Substituted ketones, Pyrazolines |

| [3+2] Cycloaddition | Nitrile Imines | Pyrazolines/Pyrazoles acs.org |

| Heterocyclization | Hydroxylamine HCl | Isoxazolines rasayanjournal.co.in |

| Heterocyclization | Urea/Thiourea | Dihydropyrimidinones/thiones |

| Heterocyclization | o-Phenylenediamine | 1,5-Benzodiazepines |

| Reduction | H₂, Pd/C | Saturated Ketones frontiersin.org |

Computational Chemistry and Theoretical Studies on 4 2,5 Difluorophenyl but 3 En 2 One

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential for modeling molecular properties from first principles. The two primary approaches, Density Functional Theory (DFT) and ab-initio methods, offer a balance of accuracy and computational cost for studying organic molecules.

Ab-initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without using any experimental data beyond fundamental physical constants. wikipedia.orglibretexts.org The simplest ab-initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. wikipedia.org More advanced and accurate (and computationally expensive) post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects, which are crucial for accurate property prediction. pnas.org

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. nih.gov Unlike wave function-based ab-initio methods, DFT calculates the total energy of a system based on its electron density. nih.gov This approach inherently includes some degree of electron correlation at a lower computational cost than methods like MP2 or CC. preprints.org For chalcone (B49325) derivatives, DFT has been widely used to investigate molecular structures, electronic properties, and reactivity. nih.govmdpi.com

The accuracy of both DFT and ab-initio calculations is highly dependent on the choice of the functional (for DFT) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. reddit.com For fluorinated organic molecules like 4-(2,5-Difluorophenyl)but-3-en-2-one, these choices are particularly critical. Fluorine's high electronegativity and the presence of lone pairs require basis sets that can adequately describe these features.

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules, often providing reliable geometric and electronic data. nih.govresearchgate.net Other modern functionals, such as those from the M06 suite (e.g., M06-2X), are also well-suited for systems where non-covalent interactions or specific electronic effects are important. researchgate.net

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311++G(d,p), are common starting points. researchgate.netresearchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the correct geometry and charge distribution in molecules with heteroatoms. The "++" in larger sets signifies the addition of diffuse functions, which are important for describing anions or systems with significant lone-pair electrons, like fluorine. Correlation-consistent basis sets developed by Dunning, such as cc-pVDZ or aug-cc-pVTZ, offer a systematic way to improve accuracy, though at a higher computational cost. researchgate.net

For fluorinated compounds specifically, it is vital to use basis sets that can handle the high polarity of the C-F bond and the electron density around the fluorine atoms. wikipedia.orgnih.gov Therefore, polarized and often diffuse basis sets are recommended for reliable results. acs.org

| Method/Basis Set | Type | Common Application/Suitability |

|---|---|---|

| B3LYP | DFT Functional (Hybrid) | General purpose for organic molecules; good for geometry and electronic properties. nih.govresearchgate.net |

| M06-2X | DFT Functional (Hybrid Meta-GGA) | Good for main-group thermochemistry, kinetics, and non-covalent interactions. researchgate.net |

| 6-31G(d,p) | Pople-style Basis Set | Standard for geometry optimizations and frequency calculations of organic molecules. researchgate.net |

| 6-311++G(d,p) | Pople-style Basis Set | Larger set with diffuse functions; better for anions, excited states, and polar molecules. ajchem-a.com |

| cc-pVTZ | Correlation-Consistent Basis Set | High accuracy for energy calculations and properties requiring good description of electron correlation. |

Electronic Structure Analysis and Chemical Reactivity Prediction

Once a suitable computational methodology is chosen, it can be used to analyze the electronic structure of this compound and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactions. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.netacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.comschrodinger.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the π-system of the enone and the difluorophenyl ring, indicating these are the primary sites for electron donation. The LUMO is likely localized on the α,β-unsaturated carbonyl system, which is a known electron-accepting group (a Michael acceptor). The fluorine substituents, being highly electronegative, would lower the energy of both the HOMO and LUMO orbitals compared to the non-fluorinated analogue.

| Parameter | Calculated Value (eV) - Representative* | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.57 | Energy of the highest occupied molecular orbital; relates to ionization potential. ajchem-a.com |

| ELUMO | -2.09 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. ajchem-a.com |

| ΔE (HOMO-LUMO Gap) | 4.48 | Indicates good kinetic stability but sufficient reactivity for chemical transformations. ajchem-a.comnih.gov |

Note: Values are representative based on calculations of similar fluorinated aromatic compounds and may vary with the specific functional and basis set used. ajchem-a.com

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the electron density surface of a molecule. wolfram.comlibretexts.org It is invaluable for identifying the electrophilic and nucleophilic sites involved in intermolecular interactions. researchgate.netyoutube.com The map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

In this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This is the primary site for protonation or interaction with electrophiles. The fluorine atoms would also exhibit negative potential. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring and the carbonyl carbon, which is rendered electron-deficient by the adjacent oxygen atom. This positive region on the β-carbon of the enone system highlights its susceptibility to nucleophilic attack (Michael addition).

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms and the chemical bonds between them. wikipedia.org The theory is based on the topology of the electron density, identifying critical points where the gradient of the density is zero. uni-rostock.deias.ac.in

A key element in AIM analysis is the Bond Critical Point (BCP) , a point of minimum electron density between two bonded atoms but a maximum in the perpendicular directions. altervista.orgresearchgate.net Several properties calculated at the BCP provide deep insight into the nature of the chemical bond:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) signifies charge depletion, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions).

For this compound, AIM analysis would characterize the C-C and C=C bonds as covalent (∇²ρ(r) < 0). The highly polar C=O and C-F bonds would be of particular interest. wikipedia.org The C-F bond, while covalent, is expected to show a smaller ρ(r) and a positive or near-zero Laplacian, indicating significant ionic character and a closed-shell nature due to fluorine's high electronegativity.

| Bond | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Bond Characterization |

|---|---|---|---|

| C=C (enone) | ~0.30 | Negative | Shared-shell (Covalent) |

| C=O (carbonyl) | ~0.35 | Positive | Polar Covalent (significant ionic character) |

| C-F (aromatic) | ~0.20 | Positive | Polar Covalent (highly ionic, closed-shell) |

Note: These are expected, illustrative values based on AIM theory principles and data for similar bonds.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, this analysis primarily focuses on the rotation around the single bonds, particularly the bond connecting the difluorophenyl ring and the butenone moiety. The potential energy surface (PES) provides a conceptual and mathematical landscape that maps the potential energy of the molecule as a function of its atomic coordinates. wikipedia.orglibretexts.org By mapping the PES, scientists can identify the most stable, low-energy conformations (minima on the surface) and the energy barriers required to transition between them. libretexts.orgumn.edu

Theoretical studies, often employing Density Functional Theory (DFT), are used to perform these analyses. nih.gov For similar chalcone derivatives, studies have shown that the molecules are often nearly planar. researchgate.net The key rotational barrier in this compound would be around the C-C single bond, which dictates the relative orientation of the aromatic ring and the enone system. This rotation gives rise to different conformers, such as s-trans and s-cis, which may have distinct energy levels. In related 2'-fluoro-substituted acetophenones, the s-trans conformer has been found to be exclusively favored, a preference that can be investigated through both DFT calculations and NMR studies focusing on through-space couplings. acs.org

A detailed PES map for this specific molecule would be generated by systematically rotating the dihedral angle between the phenyl ring and the butenone group and calculating the energy at each step. This process identifies the global minimum energy conformation, which is the most likely structure to be observed under experimental conditions.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for elucidating the intricate pathways of chemical reactions, identifying intermediate structures, and characterizing high-energy transition states. researchgate.netrsc.org A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that path, representing a saddle point on the potential energy surface. libretexts.orglibretexts.org Locating these transition states is crucial for calculating the activation energy, which determines the reaction rate. researchgate.net

For this compound, computational studies could investigate its formation, typically through a base-catalyzed aldol condensation (Claisen-Schmidt condensation) between 2,5-difluorobenzaldehyde and acetone. Such studies would model the entire reaction pathway, including the formation of the enolate, the nucleophilic attack, the dehydration step, and the associated transition states for each elementary step.

Modern computational methods allow for the exploration of complex reaction landscapes and can even predict reaction outcomes and yields. researchgate.net While specific computational studies on the reaction mechanism for this compound are not detailed in available literature, the established methodologies are routinely applied to similar organic reactions. These calculations provide invaluable insights that complement experimental findings, helping to optimize reaction conditions and explore potential side reactions. nih.gov

Prediction of Macroscopic Properties from First Principles

First-principles, or ab initio, quantum chemical methods allow for the prediction of various macroscopic properties of a material directly from its molecular structure, without reliance on experimental data.

Linear and Nonlinear Optical Properties (e.g., Refractive Index, Third-order Nonlinear Susceptibility)

The interaction of light with a material can be described by its linear and nonlinear optical (NLO) properties. Organic molecules with extended π-conjugated systems, such as chalcones, are of particular interest for their potential NLO applications. asianjournalofphysics.comacrhem.org Computational methods like DFT and other quantum-chemical approaches can effectively predict these properties. mdpi.comnih.gov

Linear properties include the refractive index and absorption coefficient. Nonlinear properties arise from the higher-order terms in the expansion of material polarization in an applied electric field. washington.edu The third-order nonlinear susceptibility, denoted as χ⁽³⁾, is especially significant as it is non-zero in all materials and governs phenomena like third-harmonic generation and the nonlinear refractive index. washington.eduucf.edu The introduction of fluorine atoms can further modulate these electronic properties. nih.gov

Theoretical calculations would typically determine the molecule's polarizability (α) and first (β) and second (γ) hyperpolarizabilities, which are the microscopic origins of the macroscopic NLO response.

Table 1: Illustrative Calculated Nonlinear Optical Properties (Note: The following values are representative examples for chalcone-like molecules and not specific experimental or calculated data for this compound.)

| Property | Symbol | Typical Calculated Value | Unit |

| Nonlinear Refractive Index | n₂ | Negative | cm²/W |

| Third-Order Susceptibility | |χ⁽³⁾| | ~10⁻¹⁰ - 10⁻¹² | esu |

| Second Hyperpolarizability | γ | ~10⁻³⁴ - 10⁻³⁶ | esu |

Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a fundamental process in many organic functional materials, influencing their photophysical and electronic properties. nih.gov In this compound, the difluorophenyl group acts as an electron-withdrawing unit, while the butenone moiety can also influence the electron distribution, creating a donor-acceptor character within the molecule.

Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Computational analysis of the spatial distribution of these frontier orbitals can reveal the nature of the electronic transition. researchgate.net If the HOMO is localized on one part of the molecule and the LUMO on another, the transition is characterized by significant charge transfer. nih.gov Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict regions susceptible to electrophilic or nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a key parameter that correlates with the molecule's chemical reactivity and electronic transition energy.

Theoretical Spectroscopic Data Generation and Comparison with Experimental Results

A powerful application of computational chemistry is the prediction of various types of spectra, which can then be compared with experimental data to confirm the structure and understand its electronic and vibrational properties. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. Comparing the calculated spectrum with the experimental one helps in assigning the observed bands to specific vibrational modes (e.g., C=O stretch, C=C stretch, C-F stretch). ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F) of the different nuclei in the molecule. This is highly valuable for interpreting complex experimental NMR spectra and confirming structural assignments. acs.orgekb.eg

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and oscillator strengths. These correspond to the absorption maxima (λmax) in a UV-Vis spectrum, providing insight into the electronic structure of the molecule. mdpi.com

This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical characterization. researchgate.net

Table 2: Comparison of Typical Experimental vs. Theoretical Spectroscopic Data (Note: This table presents a conceptual comparison. Experimental values are typical for the functional groups present, and theoretical values would be the output of a computational analysis.)

| Spectroscopic Data | Experimental Value (Typical) | Theoretical Value (Calculated) |

| IR Frequency (C=O stretch) | ~1670 cm⁻¹ | Calculated vibrational frequency |

| IR Frequency (C=C stretch) | ~1610 cm⁻¹ | Calculated vibrational frequency |

| UV-Vis (λmax) | ~280-320 nm | Calculated electronic transition energy |

| ¹H NMR (Vinyl H) | ~6.5-7.8 ppm | Calculated chemical shift |

Reactivity and Reaction Mechanism Investigations of 4 2,5 Difluorophenyl but 3 En 2 One

Nucleophilic and Electrophilic Additions to the α,β-Unsaturated Carbonyl System

The reactivity of the α,β-unsaturated carbonyl system in 4-(2,5-difluorophenyl)but-3-en-2-one is dictated by the presence of two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity gives rise to two main pathways for nucleophilic attack: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the β-carbon.

Regioselectivity Studies: Conjugate (1,4-) vs. Direct (1,2-) Additions

The regioselectivity of nucleophilic additions to α,β-unsaturated carbonyl compounds is a well-studied area of organic chemistry, and the principles are applicable to this compound. The outcome of the reaction, whether it proceeds via a 1,2- or 1,4-addition, is influenced by a variety of factors, including the nature of the nucleophile, the reaction conditions, and the steric and electronic properties of the substrate.

Generally, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, which are characterized by a high charge density on the nucleophilic atom, tend to favor direct (1,2-) addition to the carbonyl carbon. This is due to the highly polarized nature of the carbonyl bond, making the carbonyl carbon a hard electrophilic center. Conversely, "soft" nucleophiles, such as organocuprates, enamines, and thiols, which have a more diffuse charge, preferentially undergo conjugate (1,4-) addition to the softer electrophilic β-carbon. libretexts.org

The reaction conditions also play a crucial role. Kinetic control, often achieved at lower temperatures, can favor the faster 1,2-addition, while thermodynamic control, at higher temperatures, may lead to the more stable 1,4-adduct. libretexts.org

Michael-type Reactions and Related Transformations

The Michael addition, a classic example of a 1,4-conjugate addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this reaction involves the addition of a soft nucleophile, known as a Michael donor, to the β-carbon of the α,β-unsaturated ketone, the Michael acceptor.

A wide array of nucleophiles can act as Michael donors, including enolates derived from β-dicarbonyl compounds (such as malonic esters and acetoacetic esters), enamines, and various heteroatomic nucleophiles like thiols and amines. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically base-catalyzed, with the base serving to generate the nucleophilic enolate from the Michael donor. wikipedia.org

For instance, the reaction of this compound with a malonic ester in the presence of a base like sodium ethoxide would proceed via the formation of a new carbon-carbon bond at the β-position, yielding a 1,5-dicarbonyl compound. This intermediate is a versatile precursor for further transformations, including intramolecular cyclizations.

The general mechanism for the Michael addition is initiated by the deprotonation of the Michael donor to form a stabilized enolate. This enolate then attacks the β-carbon of the α,β-unsaturated system of this compound, leading to the formation of a new enolate intermediate. Subsequent protonation of this enolate yields the final 1,4-addition product. masterorganicchemistry.com

Pericyclic Reactions: Diels-Alder Cycloadditions as Dienophiles

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring through the [4+2] cycloaddition of a conjugated diene and a dienophile. masterorganicchemistry.comorganic-chemistry.orgmychemblog.comlibretexts.org In this context, this compound can function as the dienophile due to its electron-deficient carbon-carbon double bond, which is activated by the adjacent electron-withdrawing carbonyl group.

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The carbonyl group in this compound serves this purpose, making it a suitable candidate for reaction with electron-rich dienes. The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. mychemblog.com

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the starting materials is retained in the product. Furthermore, the reaction often exhibits a high degree of endo selectivity, where the substituents on the dienophile are oriented towards the newly forming double bond in the product.

Intramolecular Cyclization Reactions

The products of nucleophilic additions to this compound are often primed for subsequent intramolecular cyclization reactions, leading to the formation of various cyclic and heterocyclic systems. These cascade reactions are of great synthetic utility, allowing for the rapid construction of complex molecular frameworks from relatively simple starting materials.

Robinson Annulation and Related Cascade Reactions

The Robinson annulation is a classic tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. masterorganicchemistry.comwikipedia.orgnrochemistry.comillinois.educhemistrytalk.org This powerful ring-forming strategy can be applied to this compound, which acts as the Michael acceptor.

The reaction sequence begins with the Michael addition of an enolate, typically from a ketone or a β-dicarbonyl compound, to this compound. wikipedia.orgyoutube.com This initial step forms a 1,5-dicarbonyl intermediate. Under the reaction conditions, this intermediate can then undergo an intramolecular aldol condensation, where an enolate formed from one carbonyl group attacks the other carbonyl group, leading to the formation of a six-membered ring containing a β-hydroxy ketone. Subsequent dehydration of this aldol adduct yields an α,β-unsaturated ketone fused to a newly formed ring. masterorganicchemistry.comillinois.edu

The regioselectivity of the intramolecular aldol condensation is generally governed by the preference for the formation of a six-membered ring. The use of different bases and reaction conditions can influence the outcome of the reaction.

Formation of Fluorinated Heterocyclic Scaffolds (e.g., Pyrazoles, Pyrazolines, 1,2,4-Triazines, Dihydropyrimidones)

The α,β-unsaturated ketone moiety in this compound serves as a versatile precursor for the synthesis of a variety of fluorinated heterocyclic compounds. These reactions typically involve the condensation of the chalcone (B49325) with a binucleophilic reagent, leading to the formation of a heterocyclic ring.

Pyrazoles and Pyrazolines: The reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazolines and pyrazoles. nih.govorganic-chemistry.orgnih.govyoutube.comorganic-chemistry.orggoogle.comnih.gov The reaction of this compound with hydrazine hydrate (B1144303), for instance, would proceed through a nucleophilic attack of the hydrazine at the β-carbon, followed by an intramolecular cyclization and dehydration to yield the corresponding pyrazoline. organic-chemistry.org Subsequent oxidation of the pyrazoline can lead to the formation of the aromatic pyrazole ring. organic-chemistry.org The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of substituents on the nitrogen atom of the pyrazole ring. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | 5-(2,5-Difluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazole |

| This compound | Phenylhydrazine | 5-(2,5-Difluorophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole |

1,2,4-Triazines: The synthesis of 1,2,4-triazines can be achieved through the reaction of α,β-unsaturated ketones with amidrazones. The reaction likely proceeds via a Michael-type addition of the amidrazone to the chalcone, followed by an intramolecular cyclization and elimination of a molecule of water to form the triazine ring. wikipedia.orgijpsr.info

Dihydropyrimidones: The Biginelli reaction provides a straightforward route to dihydropyrimidones through a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793). wikipedia.orgillinois.eduwikipedia.orgorganic-chemistry.orgjk-sci.com While the classical Biginelli reaction utilizes an aldehyde as one of the components, modifications of this reaction can involve the use of α,β-unsaturated ketones. In such a scenario, this compound could potentially react with urea and a β-ketoester under acidic conditions to form a fluorinated dihydropyrimidone derivative. The mechanism involves a series of nucleophilic additions and cyclization steps. wikipedia.orgorganic-chemistry.orgjk-sci.com

Stereoselective Transformations

The stereochemistry of the carbon-carbon double bond in this compound plays a pivotal role in its reactivity and the stereochemical outcome of its transformations. The synthesis of this compound via a Wittig olefination reaction between 2,5-difluorobenzaldehyde and acetylmethylenetriphenylphosphorane has been shown to produce the E-isomer with high selectivity. iosrjournals.org The stereochemistry of the E- and Z-isomers can be unequivocally determined by analyzing the coupling constant between the two olefinic protons in ¹H NMR spectroscopy. iosrjournals.org For the trans-configured E-isomer, a coupling constant (³J) of approximately 16 Hz is observed, while the cis-configured Z-isomer exhibits a smaller coupling constant of around 12.5 Hz. iosrjournals.org

One of the key stereoselective transformations of this compound is the reduction of its carbonyl group. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride in methanol, has been successfully applied to reduce the ketone functionality to a hydroxyl group, yielding the corresponding 4-(fluorophenyl)alk-3-en-2-ols. iosrjournals.org A significant advantage of this method is its high chemoselectivity; the reaction selectively reduces the carbonyl group without affecting the α,β-unsaturated double bond. iosrjournals.org This stereoselective reduction provides access to chiral allylic alcohols, which are valuable building blocks in organic synthesis.

| Transformation | Reagents and Conditions | Product | Stereochemical Outcome |

| Wittig Olefination | 2,5-difluorobenzaldehyde, Ph₃P=CHCOCH₃, 100 °C | (E)-4-(2,5-Difluorophenyl)but-3-en-2-one | High selectivity for the E-isomer |

| Luche Reduction | NaBH₄, CeCl₃, MeOH, 0 °C | 4-(2,5-Difluorophenyl)but-3-en-2-ol | Selective reduction of the carbonyl group, preserving the C=C double bond |

Catalytic Transformations Involving the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone moiety in this compound is a prime site for various catalytic transformations, most notably conjugate additions and reductions. The electron-deficient β-carbon is susceptible to attack by a wide range of nucleophiles, making the 1,4-conjugate addition, or Michael reaction, a fundamental transformation for this class of compounds. mdpi.com While specific studies on this compound are not extensively documented, the general principles of asymmetric organocatalysis and transition-metal catalysis are directly applicable.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated ketones. Chiral amines, for instance, can activate the enone system towards nucleophilic attack, leading to the formation of stereogenic centers. Similarly, various carbon nucleophiles can be added in a stereocontrolled manner.

Transition-metal catalysis offers a complementary approach for the transformation of the α,β-unsaturated ketone functionality. For example, iridium-catalyzed 1,4-reduction of α,β-unsaturated carbonyl compounds using a hydride donor provides an efficient method for the chemoselective reduction of the carbon-carbon double bond, yielding the corresponding saturated ketone. mdpi.com This transformation is highly valuable for the synthesis of carbonyl derivatives. mdpi.com

| Catalytic Transformation | Catalyst Type | Potential Reaction | Expected Product |

| Asymmetric Conjugate Addition | Chiral Organocatalyst | Addition of a nucleophile to the β-carbon | Chiral ketone with a new substituent at the β-position |

| Catalytic 1,4-Reduction | Iridium Catalyst with a Hydride Donor | Selective reduction of the C=C double bond | 4-(2,5-Difluorophenyl)butan-2-one |

Mechanistic Studies on Substitution and Elimination Reactions (e.g., S_N1, S_N2 pathways)

While the primary reactivity of α,β-unsaturated ketones is centered on the carbonyl group and the conjugated double bond, the potential for substitution and elimination reactions at other positions of the molecule should also be considered. For this compound, nucleophilic substitution or elimination reactions are not typically expected to occur directly at the sp²-hybridized carbons of the alkene or the aromatic ring under standard conditions, as these reactions generally favor sp³-hybridized carbons bearing a good leaving group. masterorganicchemistry.com

However, if the molecule were modified to contain a suitable leaving group at an appropriate position, substitution and elimination pathways could become accessible. For instance, if the corresponding allylic alcohol (obtained from the reduction of the ketone) is converted to an allylic halide, it could undergo nucleophilic substitution reactions. These reactions could proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the structure of the substrate. libretexts.org The S_N1 pathway would involve the formation of a resonance-stabilized allylic carbocation, while the S_N2 pathway would proceed via a concerted backside attack by the nucleophile. libretexts.org

Elimination reactions, such as E1 and E2, could also be envisioned if a leaving group is present on the carbon chain. khanacademy.org The regioselectivity of such elimination reactions would be governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. libretexts.org The stereochemical outcome of E2 reactions is stereospecific, requiring an anti-periplanar arrangement of the proton being removed and the leaving group. khanacademy.org

It is important to emphasize that these are potential reaction pathways that would require specific functionalization of the parent compound, as the α,β-unsaturated ketone itself is not primed for these substitution or elimination reactions under typical conditions.

Advanced Research Applications of 4 2,5 Difluorophenyl but 3 En 2 One in Materials and Organic Synthesis

Strategic Intermediate for Complex Organic Molecule Synthesis

The reactivity of the α,β-unsaturated ketone moiety and the influence of the difluorophenyl group make 4-(2,5-Difluorophenyl)but-3-en-2-one a valuable intermediate in the synthesis of intricate organic structures. Its utility spans the creation of novel fluorinated compounds and the assembly of advanced pharmaceutical precursors.

Building Block for Novel Fluorinated Architectures

The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its chemical properties and the properties of its derivatives. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance the metabolic stability and binding affinity of molecules, making fluorinated compounds highly sought after in medicinal chemistry and materials science.

The synthesis of various fluorinated heterocyclic compounds often utilizes chalcones as starting materials. For instance, the reaction of fluorinated chalcones with reagents like hydrazine (B178648) hydrate (B1144303) or thiourea (B124793) can yield pyrazoline and pyrimidine (B1678525) derivatives, respectively. These heterocyclic systems are core structures in many biologically active molecules. The specific 2,5-difluoro substitution pattern can direct the regioselectivity of these cyclization reactions, leading to the formation of unique and specific isomers.

Furthermore, the double bond in the butenone chain is susceptible to a variety of addition reactions, including Michael additions and cycloadditions. These reactions allow for the introduction of diverse functional groups and the construction of complex carbocyclic and heterocyclic frameworks. The electron-withdrawing nature of the difluorophenyl ring can activate the double bond towards nucleophilic attack, facilitating these transformations.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Development (focus on synthetic utility)

The development of new pharmaceutical agents often relies on the efficient synthesis of complex molecular scaffolds. mdpi.com this compound serves as a key precursor for the synthesis of various pharmaceutical intermediates. For example, it can be a starting point for the synthesis of antifungal agents. The core structure of some azole antifungals can be constructed by reacting this chalcone (B49325) with appropriate reagents to introduce the triazole moiety and other necessary functional groups. pharmaffiliates.com

The concept of a "lead compound" is central to drug discovery, representing a starting point for the design of more potent and selective drugs. nih.govresearchgate.netnih.gov The synthetic accessibility and modifiability of this compound make it an attractive scaffold for generating libraries of compounds for screening. By systematically modifying the structure—for instance, by reducing the ketone, epoxidizing the double bond, or introducing different substituents on the phenyl ring—a diverse range of derivatives can be prepared. This diversity is crucial for exploring the structure-activity relationships (SAR) that guide the optimization of a lead compound into a clinical candidate.

The synthetic utility of this compound is further highlighted in multi-component reactions (MCRs), where multiple reactants combine in a single step to form a complex product. nih.gov Chalcones are excellent substrates for MCRs, allowing for the rapid assembly of complex molecules that would otherwise require lengthy synthetic sequences. This efficiency is highly valuable in the early stages of drug discovery, where speed and diversity are paramount.

Exploration in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those produced by lasers. free.fr These materials are crucial for a variety of applications in optoelectronics, including frequency conversion, optical switching, and data storage. researchgate.net Organic molecules with extended π-conjugation and strong electron donor-acceptor groups often exhibit significant NLO properties. researchgate.net

Structure-Property Relationships for Enhanced Optical Responses

The molecular structure of this compound, with its conjugated system linking an electron-withdrawing difluorophenyl group and a keto group, provides a basis for NLO activity. The relationship between the molecular structure and the NLO response is a key area of research. nih.govresearchgate.netrsc.org Theoretical studies, often employing density functional theory (DFT), can be used to calculate properties such as the first static hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net

To enhance the NLO properties, the basic chalcone structure can be modified. For instance, introducing strong electron-donating groups on the phenyl ring can increase the intramolecular charge transfer (ICT) upon excitation, which is a major contributor to the NLO response. The length of the conjugated bridge can also be extended to further enhance these properties. The fluorine atoms themselves can influence the electronic properties and the crystal packing of the molecule, which in turn affects the macroscopic NLO response of the material.

| Molecular Modification | Effect on NLO Properties | Rationale |

| Introduction of strong electron-donating groups | Increased hyperpolarizability (β) | Enhanced intramolecular charge transfer (ICT) |

| Extension of the conjugated system | Red-shift in absorption and potential increase in β | Delocalization of π-electrons over a larger area |

| Variation of fluorine substitution pattern | Tuning of electronic properties and crystal packing | Influence on molecular dipole moment and intermolecular interactions |

Crystal Engineering for NLO Applications

For a material to exhibit a macroscopic second-order NLO effect, it must crystallize in a non-centrosymmetric space group. mdpi.com Crystal engineering is the design and control of crystal structures to achieve desired physical properties. researchgate.net In the context of NLO materials, this involves directing the alignment of molecules in the crystal lattice to maximize the constructive interference of their molecular hyperpolarizabilities.

The intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in determining the crystal packing. The difluorophenyl group in this compound can participate in C—H⋯F hydrogen bonds, which can influence the formation of non-centrosymmetric structures. researchgate.net By strategically modifying the molecular structure, for example, by introducing groups that promote specific intermolecular interactions, it is possible to engineer the crystal packing for optimal NLO performance. The study of the crystal structure of derivatives of this chalcone provides valuable insights into how molecular design can be used to control solid-state architecture. researchgate.net

Development as a Ligand in Coordination Chemistry

The α,β-unsaturated ketone functionality in this compound makes it a potential ligand for metal ions. uci.eduiitk.ac.inlibretexts.org The oxygen atom of the carbonyl group and the double bond can both coordinate to a metal center, acting as a bidentate ligand. The formation of coordination compounds can significantly alter the electronic and photophysical properties of the organic ligand.

The coordination of a metal ion can lead to the formation of complexes with interesting catalytic, magnetic, or optical properties. For example, coordination to a luminescent metal ion could result in a complex that exhibits phosphorescence, a property that is rare for purely organic molecules. Furthermore, the metal complex itself could be used as a building block for larger supramolecular assemblies or metal-organic frameworks (MOFs).

Based on the conducted research, there is no publicly available scientific literature detailing the specific use of "this compound" in probing molecular recognition, substrate-enzyme interactions, or molecular adsorption at a chemical level as stipulated in the provided outline. The search did not yield any detailed research findings or data tables related to these advanced applications for this particular compound.

Therefore, it is not possible to generate the requested article content for sections 6.4 and 6.4.1 while adhering to the instructions of providing thorough, informative, and scientifically accurate information based on diverse sources. Any attempt to do so would result in speculation or the presentation of irrelevant data from unrelated compounds, which would contradict the core requirements of the request.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for introducing 2,5-difluorophenyl groups into α,β-unsaturated ketone systems?

- Methodological Answer : The synthesis of fluorophenyl-containing enones typically involves Claisen-Schmidt condensation or nucleophilic substitution. For example, in analogous compounds, coupling 2,5-difluorobenzaldehyde derivatives with ketones under basic conditions (e.g., NaOH/EtOH) yields the enone scaffold. Amine derivatives, such as piperazine or triazole-containing intermediates, are introduced via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling) . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to minimize side reactions like over-fluorination or polymerization.

Q. How can researchers confirm the structural integrity and purity of 4-(2,5-difluorophenyl)but-3-en-2-one?

- Methodological Answer : Characterization relies on multimodal analysis:

- NMR Spectroscopy : NMR identifies fluorine substitution patterns, while NMR confirms enone geometry (e.g., trans-coupling constants ~16 Hz for α,β-unsaturated protons).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for : 190.0504 g/mol).

- Chromatography : HPLC with UV detection (λ ~250 nm) assesses purity (>98%), and differential scanning calorimetry (DSC) determines melting behavior .

Q. What storage conditions are recommended for fluorophenyl-containing enones to ensure stability?

- Methodological Answer : Fluorinated enones are hygroscopic and prone to photodegradation. Store at 2–8°C in amber vials under inert gas (N/Ar) to prevent hydrolysis or oxidation. Pre-purge storage containers to minimize moisture ingress .

Advanced Research Questions

Q. How do substituent positions on the fluorophenyl ring influence the compound's nonlinear optical (NLO) properties?

- Methodological Answer : The NLO response is assessed via Z-Scan techniques using a Nd:YAG laser (e.g., 532 nm wavelength). For example, (E)-4-(4-nitrophenyl)but-3-en-2-one exhibits a nonlinear refractive index () of cm/W and absorption coefficient () of cm/W, which correlate with electron-withdrawing groups enhancing conjugation. Comparative studies with 2,5-difluorophenyl analogs require adjusting laser intensity and sample concentration (0.1–1.0 mM in DMSO) to quantify (third-order susceptibility) .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies for antimicrobial applications?

- Methodological Answer : Discrepancies in SAR often arise from fluorophenyl substitution patterns. For instance, 4-(2,5-difluorophenyl) derivatives show higher antimicrobial activity than 2,4-difluorophenyl analogs due to improved membrane penetration. Use isothermal titration calorimetry (ITC) to measure binding affinities to bacterial targets (e.g., Staphylococcus aureus sortase A) and molecular dynamics simulations to model steric/electronic effects .

Q. How can researchers design concentration-dependent studies to evaluate cytotoxicity or bioactivity?

- Methodological Answer : Serial dilutions (1–100 μM) in cell culture media (e.g., DMEM + 10% FBS) are tested against control compounds (e.g., diflunisal). For cytotoxicity, use MTT assays with IC calculations via nonlinear regression. For bioactivity, pair with transcriptomic profiling (RNA-seq) to identify differentially expressed genes linked to fluorophenyl-mediated pathways .

Q. What computational methods predict the electronic effects of fluorophenyl substituents on enone reactivity?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) and Fukui indices. For this compound, the electron-withdrawing fluorine atoms lower LUMO energy (-1.8 eV), enhancing electrophilicity at the β-carbon for Michael addition reactions. Compare with analogs (e.g., 4-(3,4-difluorophenyl) derivatives) to validate trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。